molecular formula C9H8F2OS B13607340 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one

2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B13607340
M. Wt: 202.22 g/mol
InChI Key: ZERMSNZHFOHPQK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-1,1-difluoroethane with 2-(methylsulfanyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific positioning of the methylsulfanyl group and the presence of two fluorine atoms

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

2,2-difluoro-1-(2-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8F2OS/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3

InChI Key

ZERMSNZHFOHPQK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)C(F)F

Origin of Product

United States

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